molecular formula C13H13NO3 B6414946 6-(3,5-Dimethoxyphenyl)pyridin-3-ol CAS No. 1261973-81-2

6-(3,5-Dimethoxyphenyl)pyridin-3-ol

Cat. No.: B6414946
CAS No.: 1261973-81-2
M. Wt: 231.25 g/mol
InChI Key: QMEHAWFAGHADDY-UHFFFAOYSA-N
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Description

The compound 6-(2,5-Dimethoxyphenyl)pyridin-3-ol (CAS: 1261913-51-2) is a pyridine derivative featuring a hydroxyl group at the 3-position of the pyridine ring and a 2,5-dimethoxyphenyl substituent at the 6-position . Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.247 g/mol. The InChIKey (UHKYXPUQOXSLIO-UHFFFAOYSA-N) and SMILES notation (COC1=CC(=C(C=C1)OC)C2=NC=C(C=C2)O) provide precise structural descriptors .

Properties

IUPAC Name

6-(3,5-dimethoxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-11-5-9(6-12(7-11)17-2)13-4-3-10(15)8-14-13/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEHAWFAGHADDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692648
Record name 6-(3,5-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-81-2
Record name 6-(3,5-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethoxyphenyl)pyridin-3-ol typically involves the reaction of 3,5-dimethoxybenzaldehyde with 4-bromoacetophenone in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with various reagents such as 2-chloro-N-arylacetamide, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydropyridine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-(3,5-Dimethoxyphenyl)pyridin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethoxyphenyl)pyridin-3-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-(2,5-Dimethoxyphenyl)pyridin-3-ol are compared below with analogous pyridine derivatives from the provided evidence. Key differences in substituent positions, functional groups, and molecular properties are highlighted.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyridine Ring Additional Substituents Key Features Reference
6-(2,5-Dimethoxyphenyl)pyridin-3-ol C₁₃H₁₃NO₃ 231.247 3-OH 6-(2,5-dimethoxyphenyl) Phenyl ring with methoxy groups
5,6-Dimethoxypyridin-3-ol C₇H₉NO₃ 155.15 3-OH, 5-OCH₃, 6-OCH₃ None Dual methoxy groups on pyridine
(5,6-Dimethoxypyridin-3-yl)methanol C₈H₁₁NO₃ 169.18 3-CH₂OH, 5-OCH₃, 6-OCH₃ None Hydroxymethyl group
2,6-Diiodo-5-methoxypyridin-3-ol C₆H₅I₂NO₂ 408.92 3-OH, 5-OCH₃ 2-I, 6-I Halogenated pyridine
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 3-NH₂, 2-OCH₃ 6-(2,3-dihydrobenzodioxin-5-yl), dimethylaminomethylphenyl Complex heterocyclic substituents

Key Findings

In contrast, 5,6-Dimethoxypyridin-3-ol (C₇H₉NO₃) lacks a phenyl substituent but has methoxy groups directly on the pyridine, which may alter solubility and redox properties .

Functional Group Diversity: The hydroxymethyl group in (5,6-Dimethoxypyridin-3-yl)methanol (C₈H₁₁NO₃) increases hydrophilicity compared to the hydroxyl group in the target compound, suggesting divergent applications in drug design (e.g., prodrug strategies) .

Its 5-methoxy group aligns with the target compound’s phenyl-methoxy motifs but lacks aromatic conjugation .

Complex Heterocyclic Systems :

  • The benzodioxin-containing derivative (C₂₃H₂₅N₃O₃) demonstrates how extended aromatic systems and tertiary amines can modulate receptor binding affinity, contrasting with the simpler phenyl-pyridine framework of the target compound .

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